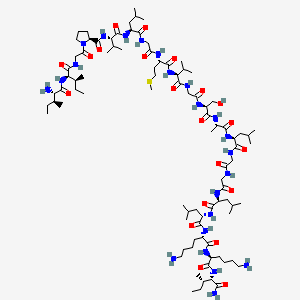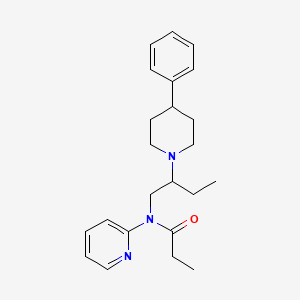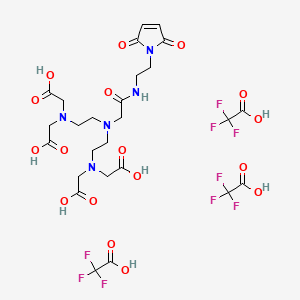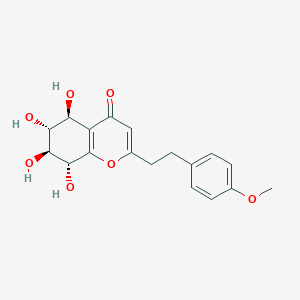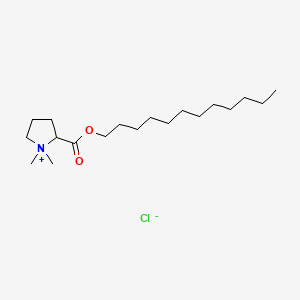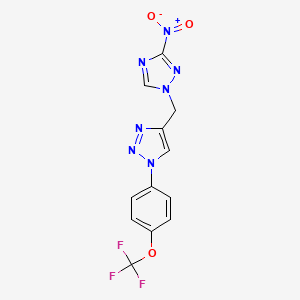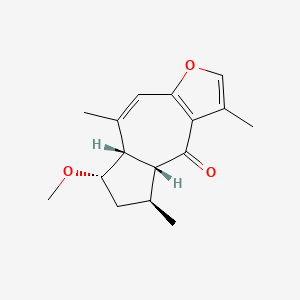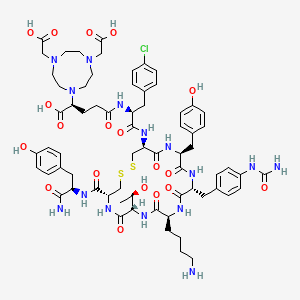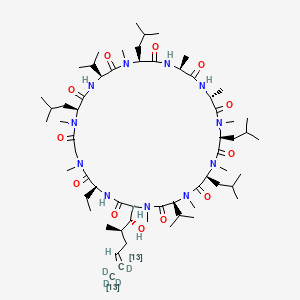
Cyclosporin A-13C2,d4 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosporin A-13C2,d4 (Major) is a stable isotope-labeled derivative of cyclosporin A. This compound is primarily used in scientific research to study the mechanisms of action and pharmacokinetics of cyclosporin A. The labeling with carbon-13 and deuterium allows for precise tracking and analysis in various experimental settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A-13C2,d4 involves the incorporation of stable isotopes into the cyclosporin A molecule. This process typically includes the use of labeled precursors and specific reaction conditions to ensure the accurate placement of the isotopes. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods
Industrial production of Cyclosporin A-13C2,d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment and stringent quality control measures to ensure the consistency and purity of the final product. The production may also involve the use of automated systems to monitor and control the reaction conditions .
化学反応の分析
Types of Reactions
Cyclosporin A-13C2,d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce hydroxylated derivatives, reduction may yield dehydroxylated products, and substitution reactions may result in the formation of new functionalized derivatives .
科学的研究の応用
Cyclosporin A-13C2,d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in the study of cellular processes and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of cyclosporin A.
Industry: Applied in the development of new drugs and therapeutic agents
作用機序
Cyclosporin A-13C2,d4 exerts its effects by binding to the receptor cyclophilin-1 inside cellsThe inhibition of calcineurin stops the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby preventing T-cell activation and proliferation .
類似化合物との比較
Similar Compounds
Some similar compounds to Cyclosporin A-13C2,d4 include:
- Cyclosporin A-13C2
- Cyclosporin A-d4
- Cyclosporin A-13C2,d3
Uniqueness
Cyclosporin A-13C2,d4 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool in scientific research .
特性
分子式 |
C62H111N11O12 |
|---|---|
分子量 |
1208.6 g/mol |
IUPAC名 |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(E,1R,2R)-5,6,6,6-tetradeuterio-1-hydroxy-2-methyl(5,6-13C2)hex-4-enyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1/i1+1D3,25+1D |
InChIキー |
PMATZTZNYRCHOR-CJHZWUGHSA-N |
異性体SMILES |
[2H]/[13C](=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)O)/[13C]([2H])([2H])[2H] |
正規SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


